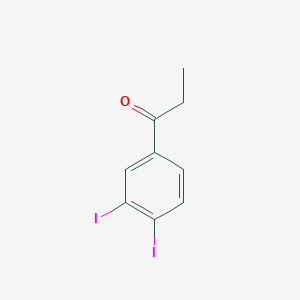

1-(3,4-Diiodophenyl)propan-1-one

Description

Propan-1-one derivatives are aromatic ketones characterized by a phenyl ring substituted with a propan-1-one group (C₆H₅-C(O)-CH₂-CH₃). The biological, chemical, and physical properties of these compounds are heavily influenced by substituents on the phenyl ring. For example, electron-donating groups like methoxy (-OCH₃) enhance solubility in polar solvents, while halogen substituents (e.g., Cl, F, I) increase molecular weight and alter electronic effects .

1-(3,4-Diiodophenyl)propan-1-one (C₉H₈I₂O) is a halogenated derivative where iodine atoms occupy the 3- and 4-positions of the phenyl ring.

Properties

Molecular Formula |

C9H8I2O |

|---|---|

Molecular Weight |

385.97 g/mol |

IUPAC Name |

1-(3,4-diiodophenyl)propan-1-one |

InChI |

InChI=1S/C9H8I2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |

InChI Key |

GGPMPTCDJHFIJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diiodophenyl)propan-1-one typically involves the iodination of a precursor compound. One common method is the iodination of 3,4-dimethoxypropiophenone using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the precursor compound is treated with iodine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diiodophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(3,4-Diiodophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Diiodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atoms and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(3,4-Diiodophenyl)propan-1-one with its analogs:

Key Observations :

- Halogen Effects : Iodine’s large atomic radius increases steric hindrance and molecular weight compared to fluorine or chlorine. This may reduce solubility in aqueous media but enhance lipophilicity, making iodine derivatives candidates for imaging agents .

- Safety Profiles : Dichloro-dimethyl derivatives (e.g., CAS 898779-81-2) are associated with regulatory controls due to undefined hazards, emphasizing the need for careful handling .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 1-(3,4-Dichlorophenyl)propan-1-one) reduce electron density on the phenyl ring, affecting reactivity in electrophilic substitutions .

- Steric Hindrance : Iodine’s bulkiness in 3,4-diiodo derivatives may hinder crystallization, complicating X-ray structural analysis compared to smaller substituents like methoxy .

Biological Activity

Overview

1-(3,4-Diiodophenyl)propan-1-one is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. It is a derivative of propanone with two iodine atoms substituted on the phenyl ring, which may enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of iodine atoms is known to influence the lipophilicity and electrophilicity of the compound, potentially affecting its ability to penetrate biological membranes and interact with cellular components.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar phenyl and carbonyl structures have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Although specific case studies focusing solely on this compound are scarce, research on related compounds provides insights into its potential effects:

- Study 1 : A study exploring derivatives of diiodobenzene reported significant cytotoxic effects against human cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy.

- Study 2 : Research on iodine-containing compounds demonstrated their ability to inhibit certain enzymes involved in cancer progression, supporting the hypothesis that similar mechanisms could be at play for this compound.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Diiodophenylpropane | Antimicrobial | Disruption of cell wall synthesis | [Study 1] |

| Iodinated phenolic compounds | Anticancer | Induction of apoptosis via signaling modulation | [Study 2] |

| Iodo-substituted ketones | Enzyme inhibition | Inhibition of metabolic pathways | [Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.